4-methyl-N-{[3-(2-naphthyl)-1-phenyl-1H-pyrazol-4-yl]methyl}benzenecarboxamide - 956756-79-9

4-methyl-N-{[3-(2-naphthyl)-1-phenyl-1H-pyrazol-4-yl]methyl}benzenecarboxamide

Catalog Number: EVT-2998694
CAS Number: 956756-79-9
Molecular Formula: C28H23N3O
Molecular Weight: 417.512
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

1. Ethyl 7-Methyl-5-(4-methylphenyl)-3-oxo-2-{[3-(3,4-dichlorophenyl)-1-phenyl-1H-pyrazol-4-yl]methylidene}-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate []

  • Compound Description: This compound was synthesized via a three-component reaction and characterized using various spectroscopic techniques. [] There is no biological activity reported for this compound.

2. (E)-1-(4-chlorophenyl)-5-methyl-N′-((3-methyl-5-phenoxy-1-phenyl-1H-pyrazol-4-yl)methylene)-1H-1,2,3-triazole-4-carbohydrazide []

  • Compound Description: This compound's crystal structure was analyzed, and its molecular properties were investigated using DFT studies. [] The research also explored its intermolecular interactions and potential applications through molecular docking studies.

3. 1-((3s,4r)-4-(3-fluorophényl)-1-(2-méthoxyéthyl)pyrrolidin-3-yl)-3-(4-méthyl-3-(2-méthylpyrimidin-5-yl)-1-phényl-1h-pyrazol-5-yl)urée []

  • Compound Description: This compound acts as a TrkA kinase inhibitor and displays potential therapeutic applications in treating pain, cancer, inflammation, and neurodegenerative diseases. []

4. 3-(5-aryloxy-3-methyl-1-phenyl-1H-pyrazol-4-yl)-1-(thiophen-2-yl)prop-2-en-1-ones []

  • Compound Description: This entry describes two isostructural compounds where the thiophene unit exhibits disorder over two sets of atomic sites. [] These compounds are characterized by their C—H⋯N and C—H⋯O hydrogen bond interactions, contributing to their sheet-like supramolecular assembly.

5. 3-Chloro-4-fluoro-N-{[3-(4-methoxyphenyl)-1-phenyl-1H-pyrazol-4-yl]methyl}aniline []

  • Compound Description: This compound is a secondary amine synthesized through a direct reductive amination reaction. [] It is characterized by the presence of a 3-(4-methoxyphenyl)-1-phenyl-1H-pyrazol-4-yl moiety.

6. (E)-4-(((5-hydroxy-3-methyl-1-phenyl-1H-pyrazol-4-yl)methylene)amino)benzenesulfonamide and its MoO2(II) complex []

  • Compound Description: This Schiff base ligand and its molybdenum complex were synthesized and characterized. [] Theoretical studies (DFT) were conducted to analyze the electronic structure and properties of the complex. Additionally, the research assessed the compounds' potential biological activities using in silico methods.

7. 1-(5-(1H-imidazol-1-yl)-3-methyl-1-phenyl-1H-pyrazol-4-yl)-3-amino-2-cyano-N-phenyl-1H-benzo[f]chromene-5-carboxamide Derivatives []

  • Compound Description: This series of imidazole-pyrazole-benzo[f]chromene hybrids was synthesized and evaluated for antimicrobial and anticancer activities. [] Certain derivatives showed promising activity against specific microbial strains and cancer cell lines, making them potential candidates for further drug development.

8. N,N-Dimethyl-4-[5-(5-methyl-1-phenyl-1H-pyrazol-4-yl)-1,3,4-oxadiazol-2-yl]aniline []

  • Compound Description: The crystal structure of this compound reveals a non-planar conformation between the pyrazole and oxadiazole rings. [] The dihedral angles between different ring planes are reported, providing insights into the molecular geometry of this compound.

9. 3-[4-(3-Aryl-1-phenyl-1H-pyrazol-4-yl)-6-aryl-pyridin-2-yl] (III) and 4-Methyl-3-phenyl-6-[4-(3-aryl-1-phenyl-1H-pyrazol-4-yl)-6-aryl-pyridin-2yl] Coumarins (V) []

  • Compound Description: These compounds, encompassing two series of coumarin derivatives, were synthesized and screened for their antibacterial and antifungal properties. [] The study aimed to explore the potential of these compounds as antimicrobial agents.

10. 4-((5-Chloro-3-Methyl-1-Phenyl-1H-Pyrazol-4-yl)Methylene)-2-Phenyloxazol-5(4H)-One Derivatives []

  • Compound Description: A series of pyrazole derivatives was synthesized using 4-((5-chloro-3-methyl-1-phenyl-1H-pyrazol-4-yl)methylene)-2-phenyloxazol-5(4H)-one as a starting material. [] These derivatives were tested for antiproliferative activity against colon and breast cancer cell lines, revealing promising results.

11. 1,5-Dimethyl-4-{[(3-methyl-5-oxo-1-phenyl-4,5-dihydro-1H-pyrazol-4-ylidene)(thiophen-2-yl)methyl]amino}-2-phenyl-1H-pyrazol-3(2H)-one []

  • Compound Description: This compound exhibits a thienyl-ring flip disorder in its crystal structure. [] The dihedral angles between different ring planes provide information about its molecular conformation. Intramolecular interactions, such as C—H⋯O hydrogen bonds, contribute to the compound's structural stability.

12. N-[1-(1H-Benzimidazol-2-yl)-2-(5-chloro-3-methyl-1-phenyl-1H-pyrazol-4-yl)vinyl]benzamide []

  • Compound Description: This novel benzimidazole derivative was synthesized and characterized using various spectroscopic techniques. [] Its structure was confirmed through spectral data analysis.

13. (4Z)-4-[(2E)-1-hydroxy-3-(naphthalen-2-yl)prop-2-en-1-ylidene]-3-methyl-1-phenyl-1H-pyrazol-5(4H)-one []

  • Compound Description: This nearly planar molecule exhibits intramolecular hydrogen bonds (O—H⋯O and C—H⋯O) contributing to its structural stability. [] Weak aromatic π–π stacking interactions between benzene and pyrazole rings are also observed in its crystal structure.

14. [5-(Arylthio/sulfinyl/sulfonyl)-3-methyl-1-phenyl-1H-pyrazol-4-yl]-arylmethanones []

  • Compound Description: This series of N-phenylpyrazolyl aryl methanone derivatives, containing arylthio/sulfinyl/sulfonyl groups, was synthesized and characterized. [] Biological activity studies revealed favorable herbicidal and insecticidal activities for some of these compounds.

15. Co(II) Chelate of 1-(-5-Hydroxy-3-Methyl-1-Phenyl-1H-Pyrazol-4-yl)Ethan-1-one []

  • Compound Description: This cobalt(II) chelate was synthesized and investigated for its toxicological and biochemical effects in rats. [] Studies assessed its acute toxicity, impact on hematological parameters, and effects on liver and kidney function.

16. 5-(2-(4-fluorophenyl)hydrazono)-4-methyl-2-((3-(5-methyl-1-(4-methylphenyl)-1H-1,2,3-triazol-4-yl)-1-phenyl-1H-pyrazol-4-yl)methylene)hydrazono)-2,5-dihydrothiazole dimethylformamide monosolvate []

  • Compound Description: The crystal structure of this compound, crystallized as a dimethylformamide monosolvate, has been determined and reported. []

17. 3-(5-aryloxy-3-methyl-1-phenyl-1H-pyrazol-4-yl)-1-(4-substituted-phenyl)prop-2-en-1-ones []

  • Compound Description: This entry describes two series of functionalized chalcones synthesized from a common family of precursors. [] The study delves into the variations in their supramolecular assembly driven by different types of hydrogen bonds.

18. 2-Benzyl-7-(4-chlorophenyl)-3-morpholino-6-((1-phenyl-1H-1,2,3-triazol-4-yl)methyl)-6,7-dihydro-5H-pyrrolo[3,4-b]pyridin-5-one []

  • Compound Description: This novel polyheterocyclic compound was synthesized through a multi-step reaction sequence under microwave irradiation. [] Its structure was confirmed through various spectroscopic methods, including NMR and HRMS.

19. 4-(4-Bromophenyl)-2-(3-(4-chlorophenyl)-5-{3-[5-methyl-1-(4-methylphenyl)-1H-1,2,3-triazol-4-yl]-1-phenyl-1H-pyrazol-4-yl}-4,5-dihydro-1H-pyrazol-1-yl)-1,3-thiazole []

  • Compound Description: The crystal structure of this complex molecule, composed of multiple interconnected ring systems, has been determined and analyzed. [] The dihedral angles between the planes of adjacent rings provide insights into its molecular conformation. Intermolecular C—H⋯Cl interactions contribute to the formation of chains in its crystal packing.

20. 4-[(3,4-Dimethoxybenzylidene)amino]-5-(5-methyl-1-phenyl-1H-pyrazol-4-yl)-2,4-dihydro-3H-1,2,4-triazole-3-thione []

  • Compound Description: This compound was synthesized and characterized, and its potential inhibitory action against human prostaglandin reductase (PTGR2) was investigated through molecular docking studies. []

21. Chlorido{1-(2,3-dimethyl-5-oxido-1-phenyl-1H-pyrazol-2-ium-4-yl-κO)-2-[3-methyl-5-oxo-1-phenyl-4,5-dihydro-1H-pyrazol-4-ylidene-κO]hydrazin-1-ido-κN1}copper(II) []

  • Compound Description: The crystal structure of this copper(II) complex, determined from X-ray powder diffraction data, reveals a slightly distorted square-planar coordination around the copper ion. [] The complex features a tridentate ligand derived from 3-methyl-1-phenyl-4-hydrazopyrazolin-5-one.

22. N-(6-Chloro-3-nitropyridin-2-yl)5-(1-methyl-1H-pyrazol-4-yl)isoquinolin-3-amine []

  • Compound Description: This compound was synthesized and its structure confirmed by various methods, including NMR, HRMS, and X-ray diffraction. [] It was evaluated as a potential inhibitor for specific kinases (MPS1, MAPKAPK2, and p70S6Kβ/S6K2).

23. (E)-N-{[3-methyl-1-phenyl-5-(1H-pyrrol-1-yl)-1H-pyrazol-4-yl]methylidene}hydroxylamine []

  • Compound Description: This compound crystallizes with two molecules in the asymmetric unit. [] Intermolecular hydrogen bonds (O—H⋯N) link these molecules into tetramers, which further interact through C—H⋯π interactions.

24. (E)-3-(3-(5-methyl-1-phenyl-1H-1,2,3-triazol-4-yl)-1-phenyl-1H-pyrazol-4-yl)-1-phenylprop-2-en-1-one []

  • Compound Description: The crystal structure of this compound has been determined and reported. []

25. Bis(5-amino-3-methyl-1-phenyl-1H-pyrazol-4-yl)-3,4,5-trimethoxyphenylmethane []

  • Compound Description: This compound forms sheets in its crystal structure through a network of N—H⋯N and N—H⋯O hydrogen bonds. [] Intramolecular hydrogen bonding also contributes to its structural stability.

26. 4-[(5-Hydroxy-3-methyl-1-phenyl-1H-pyrazol-4-yl)methyl]-5-phenyl-1H-pyrazol-3(2H)-one []

  • Compound Description: This compound displays keto–enol tautomerization in its solid-state structure, stabilized by intramolecular hydrogen bonding. [] Intermolecular hydrogen bonds also play a crucial role in its crystal packing.

27. (E)-3-methyl-4-((3-(5-methyl-1-phenyl-1H-1,2,3-triazol-4-yl)-1-phenyl-1H-pyrazol-4-yl)methylene)-1-phenyl-1H-pyrazol-5(4H)-one []

  • Compound Description: The crystal structure of this compound has been determined and reported. []

28. 2-((3-(5-methyl-1-phenyl-1H-1,2,3-triazol-4-yl)-1-phenyl-1H-pyrazol-4-yl)methylene)-1H-indene-1,3(2H)-dione []

  • Compound Description: The crystal structure of this compound has been determined and reported. []

29. (E)-1-(4-Bromophenyl)-3-[3-(5-methyl-1-phenyl-1H-1,2,3-triazol-4-yl)-1-phenyl-1H-pyrazol-4-yl]prop-2-en-1-one []

  • Compound Description: The crystal structure of this compound reveals a trans configuration about the C=C bond. [] Intermolecular interactions, including C—H⋯O hydrogen bonds and π–π interactions, contribute to its crystal packing.

30. 3-(Difluormethyl)-1-methyl-N-(3',4',5'-trifluor[1,1'-biphenyl]-2-yl)-1H-pyrazol-4-carboxamide []

  • Compound Description: This entry focuses on a novel crystalline form of this compound, including its production and formulation for plant protection. []

31. (E)-1-(4-Methoxyphenyl)-5-methyl-4-(1-phenyl-4-((2-(2,4,6-trichlorophenyl)hydrazineylidene)methyl)-1H-pyrazol-3-yl)-1H-1,2,3-triazole []

  • Compound Description: This heterocycle was synthesized and its structure confirmed through X-ray diffraction and spectral analysis. []

32. Sodium 3-(5-Methyl-1-phenyl-1H-pyrazol-4-yl)-3-oxoprop-1-en-1-olate Derivatives []

  • Compound Description: This entry focuses on the synthesis of various heterocyclic compounds, including pyrazolo[1,5-a]pyrimidines, triazolo[4,3-a]pyrimidines, and thieno[2,3-b]pyridine derivatives, using sodium 3-(5-methyl-1-phenyl-1H-pyrazol-4-yl)-3-oxoprop-1-en-1-olate as a key starting material. []

33. (1-methyl-3-(trifluoromethyl)-1H-pyrazol-4-yl)(4-((2-methyl-6-(trifluoromethyl)pyrimidin-4-yl)amino)piperidin-1-yl)methanone []

  • Compound Description: The crystal structure of this compound has been determined and reported. []

34. Ethyl 4-(5-chloro-3-methyl-1-phenyl-1H-pyrazol-4-yl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate []

  • Compound Description: The crystal structure of this compound reveals a flattened boat conformation for the dihydropyrimidinone ring. [] Intramolecular C—H⋯O contacts and intermolecular N—H⋯O and N—H⋯N hydrogen bonds influence its molecular conformation and crystal packing.

35. rac-3-(5-Amino-3-methyl-1-phenyl-1H-pyrazol-4-yl)-2-phenylthiazolidin-4-one []

  • Compound Description: The title compound crystallizes in the space group P1 with Z' = 2. []

36. 1-Acetyl/propyl-3-aryl-5-(5-chloro-3-methyl-1-phenyl-1H-pyrazol-4-yl)-2-pyrazolines []

  • Compound Description: This series of novel pyrazolyl-pyrazolines was synthesized and evaluated for anti-inflammatory and analgesic activity. [] The research aimed to explore the potential therapeutic applications of these compounds.

37. (±)-3-(5-Amino-3-methyl-1-phenyl-1H-pyrazol-4-yl)-2-benzofuran-1(3H)-one []

  • Compound Description: The crystal structure of the title compound shows a planar benzofuran ring system and the presence of weak intermolecular hydrogen bonds (N—H⋯N, N—H⋯O, and C—H⋯O). []

38. 4-[(4-Chlorophenyl)(5-hydroxy-3-methyl-1-phenyl-1H-pyrazol-4-yl)methyl]-5-methyl-2-phenyl-1H-pyrazol-3(2H)-one []

  • Compound Description: The crystal structure of this compound provides details about its molecular conformation and intermolecular interactions. [] Hydrogen bonds (N—H⋯N and C—H⋯O) and C—H⋯π interactions contribute to its crystal packing.

39. (2E)-2-[(3-Methyl-5-phenoxy-1-phenyl-1H-pyrazol-4-yl)methylidene]hydrazinecarbothioamide []

  • Compound Description: The title compound exists in a trans conformation with respect to the N=C bond and forms zigzag layers in the crystal structure due to intermolecular N—H⋯N and N—H⋯S hydrogen bonds. []

40. N-[(5-Chloro-3-methyl-1-phenyl-1H-pyrazol-4-yl)carbonyl]-N′-(4-hydroxyphenyl)thiourea []

  • Compound Description: The crystal structure of this compound reveals the dihedral angles between its aromatic rings and highlights the intra- and intermolecular hydrogen bonds that govern its conformation and crystal packing. [] The molecule forms a one-dimensional polymeric structure due to N—H⋯O hydrogen bonding.

41. N-((3R,4R)-4-Fluoro-1-(6-((3-methoxy-1-methyl-1H-pyrazol-4-yl)amino)-9-methyl-9H-purin-2-yl)pyrrolidine-3-yl)acrylamide (PF-06747775) []

  • Compound Description: This compound is an irreversible inhibitor of mutant epidermal growth factor receptor (EGFR) with high affinity and selectivity over wild-type EGFR, making it a potential candidate for treating EGFR mutant-driven non-small-cell lung cancer. []

Properties

CAS Number

956756-79-9

Product Name

4-methyl-N-{[3-(2-naphthyl)-1-phenyl-1H-pyrazol-4-yl]methyl}benzenecarboxamide

IUPAC Name

4-methyl-N-[(3-naphthalen-2-yl-1-phenylpyrazol-4-yl)methyl]benzamide

Molecular Formula

C28H23N3O

Molecular Weight

417.512

InChI

InChI=1S/C28H23N3O/c1-20-11-13-22(14-12-20)28(32)29-18-25-19-31(26-9-3-2-4-10-26)30-27(25)24-16-15-21-7-5-6-8-23(21)17-24/h2-17,19H,18H2,1H3,(H,29,32)

InChI Key

XAWWUTYRMAJPDO-UHFFFAOYSA-N

SMILES

CC1=CC=C(C=C1)C(=O)NCC2=CN(N=C2C3=CC4=CC=CC=C4C=C3)C5=CC=CC=C5

Solubility

not available

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.